molecular formula C13H20ClNO2 B4018477 3-(dimethylamino)propyl 2-methylbenzoate hydrochloride

3-(dimethylamino)propyl 2-methylbenzoate hydrochloride

Cat. No. B4018477
M. Wt: 257.75 g/mol
InChI Key: KRXHFGIMKYJTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves alkylation and ring closure reactions starting from ketonic Mannich bases derived from acetylthiophene or similar substrates. These procedures allow for the generation of a structurally diverse library of compounds through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various amines (Roman, 2013).

Molecular Structure Analysis

The molecular structure of related compounds can be determined by X-ray crystallography, revealing crystallization in specific space groups and providing insights into the configuration of the C=N bonds and the interactions within the crystal lattice (Al-Hourani et al., 2016).

Chemical Reactions and Properties

3-(Dimethylamino)propyl 2-methylbenzoate hydrochloride can participate in various chemical reactions, including alkylation, exchange with secondary and aromatic amines, and ring closure reactions, leading to the formation of compounds with potential pharmaceutical applications (Gomaa et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallization behavior, can be studied through spectroscopic methods and crystallography, providing valuable information for their application in material science and organic synthesis (Ebersbach et al., 2022).

properties

IUPAC Name

3-(dimethylamino)propyl 2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-11-7-4-5-8-12(11)13(15)16-10-6-9-14(2)3;/h4-5,7-8H,6,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXHFGIMKYJTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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